Cas no 959576-03-5 ((2S,3S)-3-((tert-Butoxycarbonyl)amino)-2-hydroxy-3-(p-tolyl)propanoic acid)

(2S,3S)-3-((tert-Butoxycarbonyl)amino)-2-hydroxy-3-(p-tolyl)propanoic acid is a chiral β-hydroxy-α-amino acid derivative featuring a tert-butoxycarbonyl (Boc) protecting group and a p-tolyl substituent. Its stereochemically defined (2S,3S) configuration ensures high enantiopurity, making it valuable for asymmetric synthesis and peptide modifications. The Boc group enhances stability during synthetic procedures while allowing selective deprotection under mild acidic conditions. The hydroxyl and carboxyl functionalities provide versatile reactivity for further derivatization. This compound is particularly useful in medicinal chemistry for constructing peptidomimetics and biologically active intermediates. Its well-defined structure and protective group compatibility make it a reliable building block for complex organic and pharmaceutical applications.
(2S,3S)-3-((tert-Butoxycarbonyl)amino)-2-hydroxy-3-(p-tolyl)propanoic acid structure
959576-03-5 structure
商品名:(2S,3S)-3-((tert-Butoxycarbonyl)amino)-2-hydroxy-3-(p-tolyl)propanoic acid
CAS番号:959576-03-5
MF:C15H21NO5
メガワット:295.33094
MDL:MFCD07363626
CID:1035628
PubChem ID:2762355

(2S,3S)-3-((tert-Butoxycarbonyl)amino)-2-hydroxy-3-(p-tolyl)propanoic acid 化学的及び物理的性質

名前と識別子

    • (2S,3S)-3-((tert-Butoxycarbonyl)amino)-2-hydroxy-3-(p-tolyl)propanoic acid
    • (2S,3S)-2-hydroxy-3-(4-methylphenyl)-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid
    • N-BOC-3-(S)-AMINO-2-(S)-HYDROXY-3-(4-METHYLPHENYL)PROPIONIC ACID
    • (2S,3S)-3-{[(tert-butoxy)carbonyl]amino}-2-hydroxy-3-(4-methylphenyl)propanoic acid
    • N-Boc-(2S,3S)-3-Amino-2-hydroxy-3-p-tolyl-propionic acid
    • MFCD07363626
    • 959576-03-5
    • DTXSID70376168
    • (2S,3S)-3-((tert-Butoxycarbonyl)amino)-2-hydroxy-3-(p-tolyl)propanoicacid
    • n-boc-3-(s)-amino-2-(s)-hydroxy-3-(4-methylphenyl)propanoic acid
    • AKOS015949639
    • N-(Tert-Butoxy)Carbonyl (2S,3S)-Amino-2-hydroxy-3-(4-methyl-phenyl)propionic acid
    • MDL: MFCD07363626
    • インチ: InChI=1S/C15H21NO5/c1-9-5-7-10(8-6-9)11(12(17)13(18)19)16-14(20)21-15(2,3)4/h5-8,11-12,17H,1-4H3,(H,16,20)(H,18,19)/t11-,12-/m0/s1
    • InChIKey: DROMKHRRVLLBPM-RYUDHWBXSA-N
    • ほほえんだ: CC1=CC=C(C=C1)C(C(C(=O)O)O)NC(=O)OC(C)(C)C

計算された属性

  • せいみつぶんしりょう: 295.14200
  • どういたいしつりょう: 295.14197277g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 3
  • 水素結合受容体数: 5
  • 重原子数: 21
  • 回転可能化学結合数: 6
  • 複雑さ: 369
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 2
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 95.9Ų
  • 疎水性パラメータ計算基準値(XlogP): 1.8

じっけんとくせい

  • PSA: 99.35000
  • LogP: 2.21070

(2S,3S)-3-((tert-Butoxycarbonyl)amino)-2-hydroxy-3-(p-tolyl)propanoic acid 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
abcr
AB390629-100 mg
N-Boc-(2S,3S)-3-Amino-2-hydroxy-3-p-tolyl-propionic acid
959576-03-5
100 mg
€382.00 2023-07-19
Chemenu
CM195276-1g
(2S,3S)-3-((tert-butoxycarbonyl)amino)-2-hydroxy-3-(p-tolyl)propanoic acid
959576-03-5 95%
1g
$893 2024-07-18
abcr
AB390629-1g
N-Boc-(2S,3S)-3-Amino-2-hydroxy-3-p-tolyl-propionic acid; .
959576-03-5
1g
€842.20 2025-02-20
Chemenu
CM195276-1g
(2S,3S)-3-((tert-butoxycarbonyl)amino)-2-hydroxy-3-(p-tolyl)propanoic acid
959576-03-5 95%
1g
$893 2021-06-09
abcr
AB390629-500 mg
N-Boc-(2S,3S)-3-Amino-2-hydroxy-3-p-tolyl-propionic acid
959576-03-5
500 mg
€1,147.00 2023-07-19
abcr
AB390629-100mg
N-Boc-(2S,3S)-3-Amino-2-hydroxy-3-p-tolyl-propionic acid; .
959576-03-5
100mg
€210.70 2025-02-20
A2B Chem LLC
AI64998-1g
(2S,3S)-3-((tert-Butoxycarbonyl)amino)-2-hydroxy-3-(p-tolyl)propanoic acid
959576-03-5
1g
$1603.00 2024-07-18
A2B Chem LLC
AI64998-500mg
(2S,3S)-3-((tert-Butoxycarbonyl)amino)-2-hydroxy-3-(p-tolyl)propanoic acid
959576-03-5
500mg
$1080.00 2024-07-18
abcr
AB390629-500mg
N-Boc-(2S,3S)-3-Amino-2-hydroxy-3-p-tolyl-propionic acid; .
959576-03-5
500mg
€527.70 2025-02-20
Ambeed
A283708-1g
(2S,3S)-3-((tert-Butoxycarbonyl)amino)-2-hydroxy-3-(p-tolyl)propanoic acid
959576-03-5 95+%
1g
$760.0 2024-04-16

(2S,3S)-3-((tert-Butoxycarbonyl)amino)-2-hydroxy-3-(p-tolyl)propanoic acid 関連文献

(2S,3S)-3-((tert-Butoxycarbonyl)amino)-2-hydroxy-3-(p-tolyl)propanoic acidに関する追加情報

Introduction to (2S,3S)-3-((tert-Butoxycarbonyl)amino)-2-hydroxy-3-(p-tolyl)propanoic acid (CAS No. 959576-03-5)

(2S,3S)-3-((tert-Butoxycarbonyl)amino)-2-hydroxy-3-(p-tolyl)propanoic acid (CAS No. 959576-03-5) is a versatile compound with significant applications in the fields of medicinal chemistry and biochemistry. This compound, often referred to as Boc-D-Thr(p-Tol), is a protected amino acid derivative that plays a crucial role in the synthesis of peptides and proteins. Its unique stereochemistry and functional groups make it an essential building block in the development of various pharmaceuticals and biologics.

The chemical structure of (2S,3S)-3-((tert-Butoxycarbonyl)amino)-2-hydroxy-3-(p-tolyl)propanoic acid consists of a tert-butoxycarbonyl (Boc) protecting group on the amino group, a hydroxyl group on the second carbon, and a p-tolyl substituent on the third carbon. These functional groups confer specific properties that are advantageous in synthetic chemistry, such as enhanced solubility and stability under various reaction conditions.

Recent research has highlighted the importance of (2S,3S)-3-((tert-Butoxycarbonyl)amino)-2-hydroxy-3-(p-tolyl)propanoic acid in the development of novel therapeutic agents. For instance, studies have shown that this compound can be used as a key intermediate in the synthesis of peptides with potent biological activities. One notable application is in the production of peptides that target specific receptors or enzymes involved in disease pathways, such as those related to cancer, neurodegenerative disorders, and infectious diseases.

In addition to its role in peptide synthesis, (2S,3S)-3-((tert-Butoxycarbonyl)amino)-2-hydroxy-3-(p-tolyl)propanoic acid has been explored for its potential in drug delivery systems. The hydroxyl group can be modified to enhance the solubility and bioavailability of the final product, making it suitable for various administration routes, including oral, intravenous, and topical applications. This versatility is particularly valuable in the design of prodrugs and drug conjugates.

The synthesis of (2S,3S)-3-((tert-Butoxycarbonyl)amino)-2-hydroxy-3-(p-tolyl)propanoic acid typically involves several steps, starting with the protection of the amino group using tert-butoxycarbonyl (Boc) reagents. The subsequent introduction of the hydroxyl and p-tolyl groups requires precise control over reaction conditions to ensure high yields and purity. Advances in synthetic methods have led to more efficient and environmentally friendly processes, reducing waste and improving overall sustainability.

The physicochemical properties of (2S,3S)-3-((tert-Butoxycarbonyl)amino)-2-hydroxy-3-(p-tolyl)propanoic acid have been extensively studied. It is a white crystalline solid with a melting point ranging from 140 to 145°C. The compound is soluble in common organic solvents such as dimethyl sulfoxide (DMSO), dimethylformamide (DMF), and methanol but has limited solubility in water. These properties make it suitable for use in a wide range of chemical reactions and analytical techniques.

In terms of safety and handling, (2S,3S)-3-((tert-Butoxycarbonyl)amino)-2-hydroxy-3-(p-tolyl)propanoic acid should be stored under dry conditions at room temperature to prevent degradation. It is important to handle this compound with care, using appropriate personal protective equipment (PPE), such as gloves and safety goggles, to avoid skin contact or inhalation.

The potential applications of (2S,3S)-3-((tert-Butoxycarbonyl)amino)-2-hydroxy-3-(p-tolyl)propanoic acid extend beyond pharmaceuticals. In materials science, it has been investigated for its use in the development of functional polymers and coatings. The presence of multiple reactive functional groups allows for the creation of complex molecular architectures with tailored properties for specific applications.

In conclusion, (2S,3S)-3-((tert-Butoxycarbonyl)amino)-2-hydroxy-3-(p-tolyl)propanoic acid (CAS No. 959576-03-5) is a valuable compound with a wide range of applications in medicinal chemistry, biochemistry, and materials science. Its unique chemical structure and functional groups make it an essential building block in the synthesis of peptides and proteins with therapeutic potential. Ongoing research continues to uncover new uses for this compound, further highlighting its importance in modern scientific endeavors.

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